1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone
Descripción
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9O/c29-19(10-27-14-23-15-3-1-2-4-16(15)27)26-7-5-25(6-8-26)17-9-18(22-12-21-17)28-13-20-11-24-28/h1-4,9,11-14H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRTUANKXFPBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone is a novel synthetic derivative that combines multiple pharmacophores, potentially enhancing its biological activity. This compound falls within the category of triazole derivatives, which are known for their diverse therapeutic applications, particularly in antifungal and anticancer treatments.
Molecular Characteristics
- IUPAC Name : 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone
- Molecular Formula : C19H22N8O
- Molecular Weight : 442.5 g/mol
Structural Features
The compound features:
- A triazole ring , which is implicated in various biological activities.
- A pyrimidine moiety , enhancing its interaction with biological targets.
- A piperazine bridge , often associated with improved solubility and bioavailability.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this one have shown promising results against Mycobacterium tuberculosis and other pathogenic bacteria. In a study evaluating various derivatives, some exhibited IC50 values ranging from 15.6 to 23.9 µM against specific cancer cell lines, suggesting potential anticancer properties as well .
Anticancer Activity
The compound's structure suggests a mechanism of action involving the induction of apoptosis in cancer cells. The presence of the triazole and piperazine groups is believed to enhance its efficacy against several cancer cell lines. For example, studies involving structurally related compounds have demonstrated their ability to inhibit proliferation in various cancer models .
Case Studies and Research Findings
A notable study synthesized several triazole-containing compounds to evaluate their biological activities. Among them:
- Compound 6e showed an IC90 value of 40.32 µM against Mycobacterium tuberculosis, indicating moderate efficacy.
- In vitro cytotoxicity assays on human embryonic kidney (HEK) cells revealed that these compounds were generally non-toxic at effective concentrations .
Comparative Table of Biological Activities
| Compound | Target Pathogen | IC50 (µM) | IC90 (µM) | Notes |
|---|---|---|---|---|
| Compound 6e | Mycobacterium tuberculosis | 3.73 - 4.00 | 40.32 | Moderate activity |
| Similar Triazole Derivative | Various Cancer Cell Lines | 15.6 - 23.9 | Not specified | Induces apoptosis |
| Compound from Study | ESKAPE Pathogens | Not specified | Not specified | Variable potency |
The proposed mechanisms for the biological activity of this class of compounds include:
- Inhibition of Enzymatic Pathways : The triazole ring may inhibit enzymes critical for pathogen survival.
- Induction of Apoptosis : The interaction with cellular pathways may lead to programmed cell death in cancer cells.
- Disruption of Cellular Membranes : Similar compounds have been shown to disrupt membrane integrity in bacterial cells.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives reported in recent literature:
Structural and Functional Analysis
Core Heterocycles
- Pyrimidine vs. Pyridazine: The target compound’s pyrimidine core (Evident in ) is replaced with pyridazine in ’s analog.
- Triazole Isomerism : The 1,2,4-triazole in the target compound contrasts with 1,2,3-triazoles in and . 1,2,4-Triazoles are more resistant to metabolic degradation, enhancing pharmacokinetic stability .
Linker and Substituent Effects
- In contrast, the unmodified piperazine in the target compound may favor polar interactions in peripheral tissues .
- Aromatic Substituents: The benzoimidazole group in the target compound vs.
Pharmacological Implications
While direct data on the target compound’s activity is unavailable, structural analogs provide insights:
- Antiparasitic Activity: ’s imidazo-pyridine-triazole derivatives showed IC₅₀ values of 2–10 µM against Leishmania and Trypanosoma species, suggesting the target compound may share similar efficacy .
- Kinase Inhibition : Pyrimidine-triazole scaffolds () are prevalent in kinase inhibitors (e.g., JAK2/EGFR), suggesting possible anticancer applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
